(S)-1-benzyl-3-propylpiperazine
Overview
Description
(S)-1-benzyl-3-propylpiperazine is a chiral piperazine derivative characterized by the presence of a benzyl group at the first position and a propyl group at the third position of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-benzyl-3-propylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperazine.
Alkylation: The first step involves the alkylation of piperazine with benzyl chloride to form 1-benzylpiperazine.
Chiral Resolution: The racemic mixture of 1-benzylpiperazine is then subjected to chiral resolution to obtain the (S)-enantiomer.
Propylation: The final step involves the propylation of (S)-1-benzylpiperazine using propyl bromide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large-scale alkylation using benzyl chloride and piperazine.
Chiral Catalysts: Use of chiral catalysts or chiral chromatography for the resolution of enantiomers.
Optimization: Optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-benzyl-3-propylpiperazine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can occur at the benzyl or propyl groups.
Reduction: Reduction reactions can target the piperazine ring or the substituents.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or propyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidation of the benzyl group can yield benzaldehyde derivatives.
Reduction: Reduction of the piperazine ring can lead to partially or fully reduced piperazine derivatives.
Substitution: Substitution reactions can yield various functionalized piperazine derivatives.
Scientific Research Applications
(S)-1-benzyl-3-propylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-benzyl-3-propylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperazine: Lacks the propyl group, leading to different pharmacological properties.
3-propylpiperazine: Lacks the benzyl group, resulting in distinct chemical behavior.
1-benzyl-4-methylpiperazine: Substitution at the fourth position instead of the third, altering its activity.
Uniqueness
(S)-1-benzyl-3-propylpiperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3S)-1-benzyl-3-propylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-6-14-12-16(10-9-15-14)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAMYGGQXKJSJMT-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CCN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(CCN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633606 | |
Record name | (3S)-1-Benzyl-3-propylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324749-73-7 | |
Record name | (3S)-1-Benzyl-3-propylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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